

# unexpected toxicity in mice treated with anti-OX40 OX86 antibody

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

Cat. No.: B15602332

[Get Quote](#)

## Technical Support Center: Anti-OX40 (Clone: OX86) Antibody

Welcome to the technical support center for the anti-OX40 (clone: OX86) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected toxicity observed in mice during pre-clinical studies.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of unexpected toxicity associated with the anti-OX40 OX86 antibody in mice?

A1: The primary mechanism of unexpected toxicity, particularly hepatotoxicity, is the induction of pyroptosis in liver-resident invariant Natural Killer T (iNKT) cells.<sup>[1][2][3][4][5]</sup> Constitutive expression of OX40 on these cells makes them susceptible to agonistic antibody binding, which can trigger a cell death pathway distinct from the intended T-cell co-stimulation.<sup>[1][2]</sup>

Q2: What are the key molecular players in OX86-induced iNKT cell pyroptosis?

A2: OX40 stimulation on liver iNKT cells initiates a signaling cascade that involves the recruitment of TNF receptor-associated factor 6 (TRAF6) and the paracaspase MALT1.<sup>[1][2]</sup> This complex activates caspase-1, which then cleaves gasdermin D to form pores in the cell

membrane.[1][2] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-1 $\beta$  and pro-IL-18 into their mature, secreted forms.[1][2][5]

Q3: Are the toxic effects of anti-OX40 OX86 consistently observed across all studies?

A3: No, there are conflicting reports in the literature. While some studies have reported significant liver damage, others have been unable to reproduce these findings, even at higher doses.[5] This suggests that other experimental variables may contribute to the toxic phenotype.

Q4: What are the potential confounding factors that might influence the toxicity of anti-OX40 OX86?

A4: Several factors have been proposed to explain the discrepancies in observed toxicity, including:

- Gut Microbiota: The composition of the gut microbiome may influence the basal activation state of the immune system, including liver NKT cells.[5]
- Mouse Strain and Age: While studies reporting toxicity and those that did not both used C57BL/6 mice, the age of the mice could be a factor, with younger mice potentially having higher OX40 expression on NKT cells.[5]
- Basal Activation State of iNKT Cells: Pre-existing activation of liver iNKT cells may prime them for pyroptosis upon OX40 stimulation.[5]
- Dosing and Administration Route: While not definitively proven to be the sole cause of toxicity, the dose and frequency of administration can impact the outcome.

## Troubleshooting Guide

If you are observing unexpected toxicity in your experiments with anti-OX40 OX86, consider the following troubleshooting steps:

Issue: Elevated liver enzymes (ALT, AST) and/or liver necrosis.

Potential Cause	Suggested Action
High basal activation of iNKT cells	Characterize the baseline activation status and OX40 expression levels on liver iNKT cells in your mouse colony by flow cytometry. Compare these levels to published data if possible. Consider using mice from a different vendor or re-deriving your colony to specific-pathogen-free (SPF) conditions.
Influence of gut microbiota	If possible, perform experiments in facilities with different microbiome profiles or consider co-housing mice to normalize gut flora. Antibiotic treatment has been explored as a variable but did not appear to significantly alter the toxic outcome in one study. <a href="#">[5]</a>
Dose of OX86 antibody	Review the dosage used in your experiments. While some studies have not seen toxicity even at high doses, consider performing a dose-titration study to identify a therapeutic window with minimal toxicity in your specific model.
Age of mice	Younger mice (e.g., 3 weeks old) may have higher OX40 expression on liver NKT cells compared to older mice (e.g., 9 weeks old). <a href="#">[5]</a> If feasible, consider using older mice for your studies.

Issue: Lethargy, weight loss, and other signs of systemic inflammation.

Potential Cause	Suggested Action
Cytokine Release Syndrome (CRS)	Concurrent administration of anti-OX40 and anti-PD-1 antibodies has been reported to induce a "cytokine storm-like event." <sup>[6]</sup> If using a combination therapy, consider a sequential dosing regimen (e.g., anti-OX40 followed by anti-PD-1) rather than concurrent administration. <sup>[7]</sup>
Release of pro-inflammatory cytokines from pyroptosis	Measure serum levels of IL-1 $\beta$ , IL-18, TNF- $\alpha$ , and IL-6 to assess the systemic inflammatory response. <sup>[5]</sup> This can help confirm if the observed toxicity is associated with the pyroptotic pathway.

## Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of anti-OX40 antibody administration in mice.

Table 1: Serum Cytokine and Liver Enzyme Levels

Treatment	IL-1 $\beta$	IL-18	TNF- $\alpha$	IL-6	ALT (U/L)	AST (U/L)	Reference
Study Reporting Toxicity	Increased	Increased	-	-	Significantly Increased	Significantly Increased	<sup>[1]</sup>
Study Not Reporting Toxicity	Not Elevated	Not Elevated	Significantly Increased	Significantly Increased	Not Elevated	Not Elevated	<sup>[5]</sup>

Note: Dashes (-) indicate data not reported in the cited study.

## Experimental Protocols

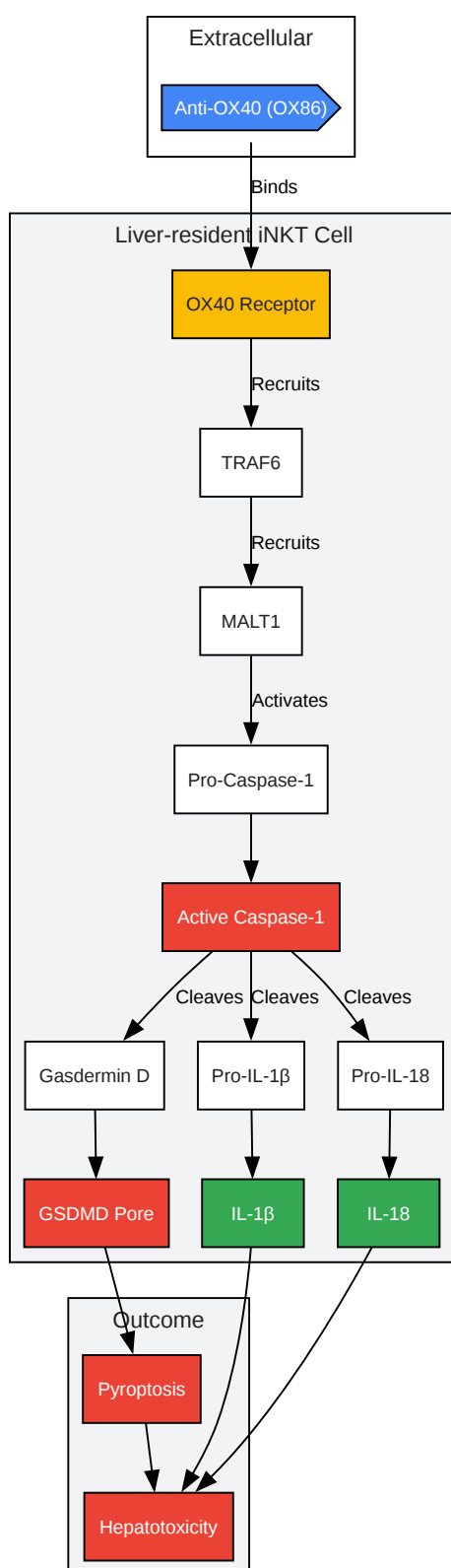
### Protocol for Induction of Liver Injury with Anti-OX40

This is a generalized protocol based on published literature and should be adapted for specific experimental needs.

- **Animal Model:** C57BL/6 mice are commonly used. The age of the mice may be a critical factor, with younger mice potentially being more susceptible.
- **Antibody Administration:**
  - **Antibody:** Anti-mOX40 (clone: OX86)
  - **Dose:** Doses ranging from 100 µg to 250 µg per mouse have been used in various studies.<sup>[8][9]</sup> A dose of 250 µg administered intraperitoneally (i.p.) has been associated with liver toxicity in some reports.
  - **Route:** Intraperitoneal (i.p.) injection is a common route of administration.
  - **Schedule:** A single injection or multiple injections over a period of time can be used. For toxicity studies, a single high dose may be sufficient.
- **Monitoring:**
  - **Clinical Signs:** Monitor mice for signs of toxicity such as weight loss, lethargy, ruffled fur, and hunched posture.
  - **Blood Collection:** Collect blood at various time points (e.g., 24, 48, 72 hours) post-injection for analysis of serum liver enzymes (ALT, AST) and cytokines (IL-1β, IL-18, TNF-α, IL-6).
- **Histopathology:**
  - At the experimental endpoint, harvest livers and fix in 10% neutral buffered formalin.
  - Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for liver necrosis and immune cell infiltration.

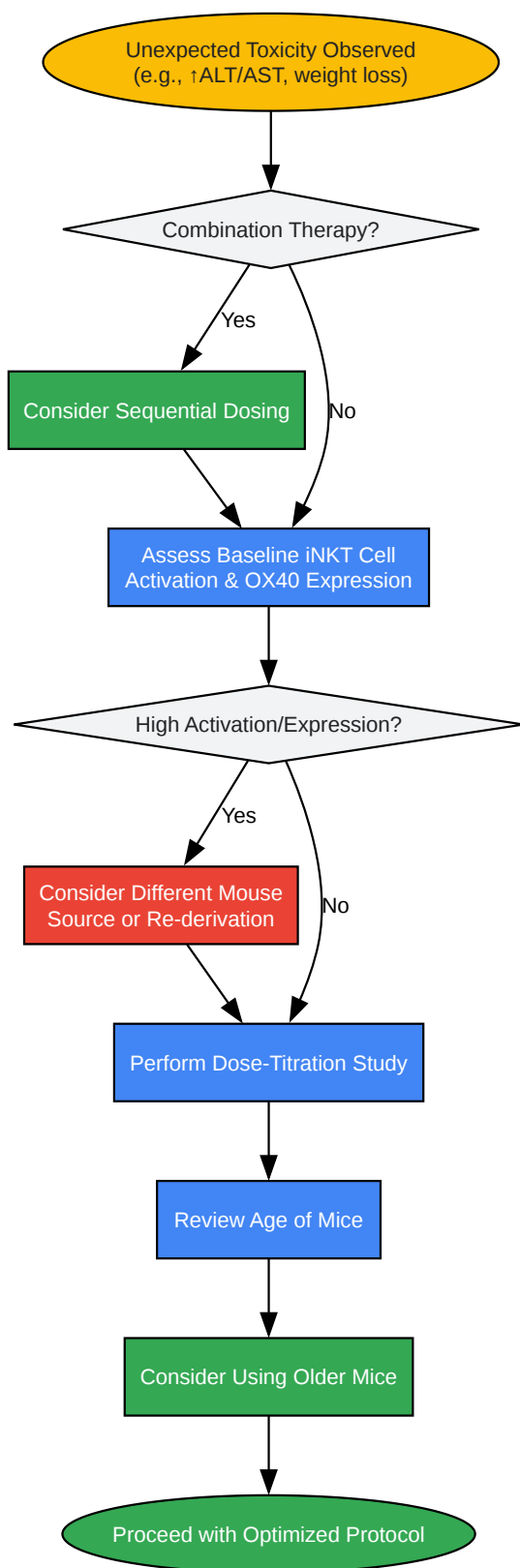
- Flow Cytometry:
  - Isolate mononuclear cells from the liver and spleen.
  - Stain for immune cell markers to analyze the populations of iNKT cells (using CD1d tetramers), T cells (CD4, CD8), and other relevant immune cells. Assess OX40 expression on these populations.

## Visualizations



[Click to download full resolution via product page](#)

Caption: OX40-mediated iNKT cell pyroptosis pathway leading to hepatotoxicity.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected toxicity with anti-OX40 OX86.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TNF superfamily receptor OX40 triggers invariant NKT cell pyroptosis and liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF superfamily receptor OX40 triggers invariant NKT cell pyroptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Welcome [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. OX40-targeted immune agonist antibodies induce potent antitumor immune responses without inducing liver damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OX40 Agonists and Combination Immunotherapy: Putting the Pedal to the Metal [frontiersin.org]
- 7. Impact of isotype on the mechanism of action of agonist anti-OX40 antibodies in cancer: implications for therapeutic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [unexpected toxicity in mice treated with anti-OX40 OX86 antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602332#unexpected-toxicity-in-mice-treated-with-anti-ox40-ox86-antibody]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)